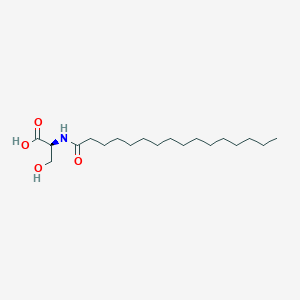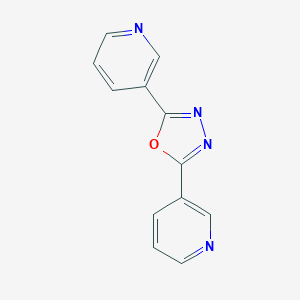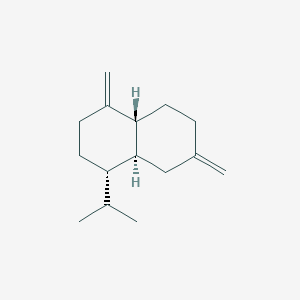
epsilon-Cadinene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-Cadinene is a sesquiterpene hydrocarbon that is found in various essential oils, including those of cypress, juniper, and pine. It has been the subject of extensive scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
1. Epsilon-Near-Zero Photonics
Epsilon‐near‐zero (ENZ) photonics, involving structures with near‐zero permittivity, is emerging as a significant field. It introduces unique features to traditional photonic systems, like decoupling spatial and temporal field variations, tunneling through arbitrary channels, and strong field confinement. ENZ photonics shows promise for high‐performance integrated photonic chips and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
2. Epsilon-near-zero Metamaterials and Electromagnetic Sources
Research on epsilon-near-zero metamaterials and plasmonic materials focuses on tailoring the phase of radiation patterns from electromagnetic sources. These materials can isolate two regions of space and tailor the phase pattern in one, independent of the excitation in the other, offering potential applications in various fields (Alú, Silveirinha, Salandrino, & Engheta, 2006).
3. Epsilon Algorithm in Statistical Models
The epsilon algorithm is a convergence accelerating transformation used in statistical models. It offers insights into the nature of derived sequences and has applications in fields like fisheries science for bias correction in mixed-effects models (Thorson & Kristensen, 2016).
4. Epsilon Technique in System Identification
The epsilon technique is applied for identifying distributed-parameter systems. It focuses on computational aspects and presents numerical results for typical systems, aiding in the optimization of system processes and designs (Pillo & Grippo, 1973).
5. Epsilon-Dominance in Optimization Algorithms
The epsilon-dominance hierarchical Bayesian optimization algorithm (e-hBOA) represents a new class of probabilistic model building evolutionary algorithms. It's used for solving large multiobjective monitoring design problems, demonstrating its effectiveness in learning and exploiting complex decision variable interdependencies (Kollat, Reed, & Kasprzyk, 2008).
Propiedades
Número CAS |
1080-67-7 |
|---|---|
Nombre del producto |
epsilon-Cadinene |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,4aR,8aS)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14-,15-/m0/s1 |
Clave InChI |
NOLWRMQDWRAODO-KKUMJFAQSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
SMILES canónico |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



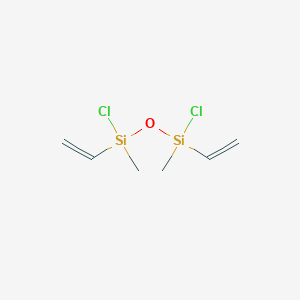

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
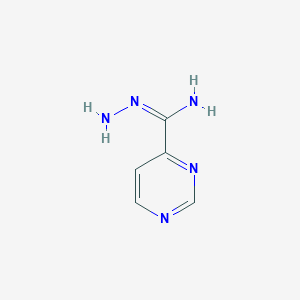
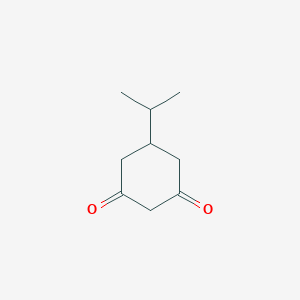
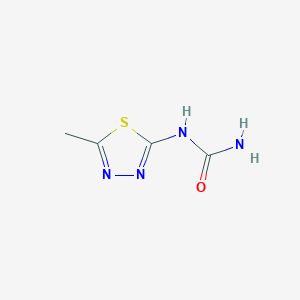
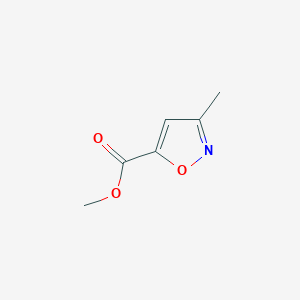
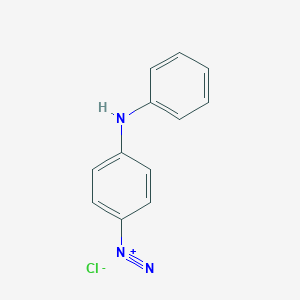
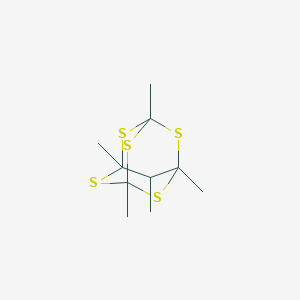
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
